An In-Depth Technical Guide to 4-[3-(Dimethylamino)propoxy]benzonitrile: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-[3-(Dimethylamino)propoxy]benzonitrile: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 4-[3-(Dimethylamino)propoxy]benzonitrile, a bifunctional organic molecule featuring a terminal nitrile group and a tertiary amine. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and analytical characterization. We will explore its significance as a synthetic intermediate and its potential in materials science, drawing parallels from structurally related compounds. Detailed, field-proven protocols for its synthesis and analysis are provided, alongside critical safety and handling information to ensure its effective and safe utilization in a laboratory setting.
Chemical Identity and Physicochemical Properties
4-[3-(Dimethylamino)propoxy]benzonitrile is characterized by a benzonitrile moiety linked via a three-carbon propoxy chain to a dimethylamino group. This structure imparts a unique combination of properties: the nitrile group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, while the dimethylamino group is a strong electron donor and a basic center. The flexible propoxy linker separates these two functional centers.
The CAS number for this compound is 146440-15-5.[1] Its hydrochloride salt is also commercially available.
Table 1: Physicochemical Properties of 4-[3-(Dimethylamino)propoxy]benzonitrile
| Property | Value | Source |
| CAS Number | 146440-15-5 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O | [1] |
| Molecular Weight | 204.27 g/mol | [1] |
| Canonical SMILES | CN(C)CCCOC1=CC=C(C=C1)C#N | Inferred |
| Appearance | (Expected) Off-white to light yellow solid or oil | Inferred from related compounds |
| Boiling Point | Predicted: ~350-400 °C | Inferred |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | Inferred |
Synthesis and Purification
The synthesis of 4-[3-(Dimethylamino)propoxy]benzonitrile is most efficiently achieved via a Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.
Retrosynthetic Analysis and Strategy
The core strategy involves the formation of the ether bond between the phenolic oxygen of 4-cyanophenol and the terminal carbon of a 3-(dimethylamino)propyl halide. The causality behind this choice is the high nucleophilicity of the phenoxide ion, which is readily formed by deprotonating the weakly acidic 4-cyanophenol with a suitable base. The choice of base is critical; while strong bases like sodium hydride (NaH) ensure complete deprotonation, milder bases such as potassium carbonate (K₂CO₃) are often sufficient, especially in polar aprotic solvents like acetone or DMF, and present a lower operational hazard.
An alternative, though less common, route could involve the nucleophilic aromatic substitution of 4-fluorobenzonitrile with the sodium salt of 3-(dimethylamino)-1-propanol.
Detailed Synthesis Protocol (Exemplary)
This protocol describes the synthesis starting from 4-cyanophenol and 3-(dimethylamino)propyl chloride.
Materials:
-
4-Cyanophenol (1.0 eq)
-
3-(Dimethylamino)propyl chloride hydrochloride (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH), 5% aqueous solution
-
Chloroform or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask (approx. 10 mL per gram of 4-cyanophenol).
-
Reagent Addition: Add 3-(dimethylamino)propyl chloride hydrochloride (1.05 eq) to the stirring suspension. Rationale: The hydrochloride salt is often more stable and less hygroscopic than the free base. The excess K₂CO₃ will neutralize the HCl salt and deprotonate the phenol.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is appropriate) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Quenching & Extraction): After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in chloroform or ethyl acetate.
-
Wash the organic layer with a 5% NaOH solution to remove any unreacted 4-cyanophenol, followed by water and then brine. Causality: The basic wash deprotonates the acidic phenol, making it soluble in the aqueous layer, thus separating it from the desired ether product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product, which may be an oil or a solid, can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., isopropyl ether, hexane/ethyl acetate) can yield high-purity material.[2]
-
Column Chromatography: For oily products or to remove closely related impurities, flash chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase, is effective. Rationale: The addition of triethylamine prevents the basic dimethylamino group from interacting strongly with the acidic silica gel, reducing peak tailing and improving separation.
Spectroscopic Profile and Analytical Methodologies
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Signatures
-
¹H NMR: Expect characteristic signals for the aromatic protons on the benzonitrile ring (two doublets, AA'BB' system), the two methylene groups of the propoxy chain adjacent to the oxygen and nitrogen (triplets), the central methylene group (multiplet, likely a pentet), and a singlet for the six protons of the dimethylamino group.
-
¹³C NMR: Expect distinct signals for the nitrile carbon (~119 ppm), the four unique aromatic carbons, the three carbons of the propoxy chain, and the two equivalent methyl carbons of the dimethylamino group.
-
IR Spectroscopy: A sharp, strong absorption band between 2220-2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.[3]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 204. Key fragmentation would likely involve the cleavage of the C-C bond beta to the nitrogen, yielding a stable iminium ion at m/z = 58 ([CH₂=N(CH₃)₂]⁺).
Quantitative Analysis: LC-MS/MS Protocol
For quantitative analysis in biological matrices or for purity assessment, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is superior due to its high sensitivity and selectivity.[4][5]
Table 2: Summary of Analytical Methodologies
| Technique | Purpose | Key Parameters & Expected Results |
| LC-MS/MS | Quantitative Analysis, Purity | Column: C18 Reverse Phase; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid; Detection: MRM |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms connectivity and chemical environment of all atoms. |
| FT-IR | Functional Group ID | Strong C≡N stretch at ~2225 cm⁻¹. |
| GC-MS | Purity, ID of Volatile Impurities | Requires thermal stability; provides molecular weight and fragmentation pattern. |
Self-Validating LC-MS/MS Protocol:
-
Sample Preparation:
-
For purity analysis, dissolve an accurately weighed sample in methanol or acetonitrile to a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards (e.g., 1-1000 ng/mL).
-
For biological matrices (e.g., plasma), perform a protein precipitation with acetonitrile followed by solid-phase extraction (SPE) for cleanup.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity II UHPLC or equivalent.[4]
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Instrument: Agilent 6470 Triple Quadrupole MS or equivalent.[4]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
Precursor Ion (Q1): 205.1 (M+H)⁺
-
Product Ion (Q3): 58.1 (Quantitative) and another suitable fragment (Qualitative). Rationale: The 58.1 m/z fragment corresponds to the stable dimethyliminium ion, providing high specificity and sensitivity.
-
-
-
System Suitability (Trustworthiness):
-
Before analysis, inject a mid-range standard five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for retention time must be <1% and for peak area must be <5%. The peak asymmetry should be between 0.9 and 1.5. These criteria validate that the system is performing correctly before analyzing unknown samples.
-
Potential Applications and Mechanism of Action
While specific biological activity data for 4-[3-(Dimethylamino)propoxy]benzonitrile is not widely published, its structural motifs suggest significant potential in several fields.
As a Synthetic Intermediate
The primary application of this molecule is as a versatile building block in organic synthesis.[6]
-
Pharmaceuticals: The dimethylaminopropyl group is a common feature in many active pharmaceutical ingredients (APIs), where it serves to increase water solubility and modulate receptor binding. The benzonitrile group can be hydrolyzed to a benzoic acid, reduced to a benzylamine, or serve as a precursor to other heterocyclic systems. For example, related benzonitrile intermediates are crucial in the commercial synthesis of kinase inhibitors like Gefitinib and Erlotinib.[7]
-
Agrochemicals and Dyes: The combination of a donor and acceptor group makes it a candidate for incorporation into more complex dye structures.[6]
In Materials Science: A Donor-Acceptor System
The molecule possesses a classic Donor-Linker-Acceptor (D-A) architecture, a cornerstone of modern materials chemistry.
-
Mechanism: Intramolecular Charge Transfer (ICT): The dimethylamino group serves as the electron donor (D) and the cyanophenyl group as the electron acceptor (A). Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating an excited state with a large dipole moment, known as an ICT state.[3] This phenomenon is famously studied in the simpler analogue, 4-(dimethylamino)benzonitrile (DMABN).[6][8]
-
Potential Applications: Molecules with strong ICT character are investigated for applications in:
-
OLEDs: As emitters exhibiting Thermally Activated Delayed Fluorescence (TADF).[9]
-
Non-linear Optics: For frequency doubling of light.
-
Fluorescent Probes: The fluorescence properties of such molecules can be highly sensitive to the polarity of their environment, making them useful as sensors.
-
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for this exact compound, but data from close analogues like 4-(dimethylamino)benzonitrile and other aminoalkoxy benzonitriles provide a reliable basis for hazard assessment.[10][11][12]
Table 3: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[13] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[13] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| STOT Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles with side shields, and a lab coat.[10]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[10]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion and Future Perspectives
4-[3-(Dimethylamino)propoxy]benzonitrile is a valuable chemical intermediate with a well-defined structure that lends itself to a variety of applications. Its synthesis is straightforward, and its characterization can be achieved using standard analytical techniques. While its primary role has been as a building block for more complex molecules in pharmaceutical and materials science research, its intrinsic donor-acceptor architecture warrants further investigation. Future research should focus on a detailed photophysical characterization to explore its potential as a fluorescent probe or TADF emitter. Furthermore, systematic screening for biological activity, given the prevalence of its structural motifs in known bioactive compounds, could reveal novel therapeutic applications.
References
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PubChem. (n.d.). 4-[3-(Dimethylamino)prop-1-en-2-yl]benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 4-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]
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Cole-Parmer. (2006, June 23). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile. Retrieved from [Link]
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Karaoğlan, G., et al. (2015). Crystal structure of 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate: a phenoxyphthalonitrile derivative. Acta Crystallographica Section E, 71(Pt 9), o763–o764. [Link]
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Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]
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PubChem. (n.d.). 4-((Dimethylamino)methyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Etherington, M. K., et al. (2021). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C, 9(1), 103-113. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(3-Chloropropoxy)benzonitrile. Retrieved from [Link]
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ResearchGate. (2012, October). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Chemistry Bulletin / Huaxue Tongbao, 75(10), 945-947. [Link]
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Organic Syntheses. (n.d.). 2,4-dimethoxybenzonitrile. Retrieved from [Link]
- Google Patents. (2007). US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
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Ministry of Health, Labour and Welfare, Japan. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]
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Agilent Technologies. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
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MDPI. (2026, February 11). Biotransformation Is an Effective Mechanism for Modulating the Biological Toxicity of Nodularin (NODR). Toxins. Retrieved from [Link]
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MDPI. (2025, October 13). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules. Retrieved from [Link]
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